molecular formula C12H17ClN2O2 B1438009 N-(4-Methoxyphenyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1219404-87-1

N-(4-Methoxyphenyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1438009
M. Wt: 256.73 g/mol
InChI Key: LIEKBUPUDOGZFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-Methoxyphenyl)-2-pyrrolidinecarboxamide hydrochloride involves the reaction between benzylamine and 4-carboxybenzaldehyde in ethanol. The resulting compound is then verified using single-crystal X-ray diffraction techniques .

Scientific Research Applications

Antitubercular and Antibacterial Activities

N-(4-Methoxyphenyl)-2-pyrrolidinecarboxamide hydrochloride exhibits potent antitubercular and antibacterial activities. Studies have highlighted the design and synthesis of compounds with this structure, demonstrating significant anti-TB activity and notable antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. These findings emphasize the potential of this compound as a molecular scaffold for antitubercular activity (Bodige et al., 2019).

Diuretic Properties and Polymorphic Modifications

The compound also possesses strong diuretic properties, suggesting its utility as a new remedy for hypertension. Research exploring its polymorphic modifications has found different organizational levels in its crystal packing, indicating its diverse structural adaptability and potential pharmaceutical applications (Shishkina et al., 2018).

Role in Antineoplastic Agents

N-(4-Methoxyphenyl)-2-pyrrolidinecarboxamide hydrochloride has been studied for its role as an antineoplastic agent. Research involving the molecular structure and conformation of solvated forms of this compound indicates its significance in developing potential antineoplastic agents, given its structural features and interactions in the crystalline form (Banerjee et al., 2002).

Electrochromic and Photoluminescence Properties

Furthermore, the compound has shown promising electrochromic and photoluminescence properties. Studies involving novel aromatic polyamides with 4,4′-dimethoxy-substituted triphenylamine (TPA) units, which include N-(4-Methoxyphenyl)-2-pyrrolidinecarboxamide hydrochloride, have demonstrated strong UV-vis absorption and photoluminescence, suggesting its application in material science, particularly in the development of electrochromic devices (Chang & Liou, 2008).

properties

IUPAC Name

N-(4-methoxyphenyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-16-10-6-4-9(5-7-10)14-12(15)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEKBUPUDOGZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride

CAS RN

1219404-87-1
Record name N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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